Bienvenue dans la boutique en ligne BenchChem!

Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-

COX-2 selectivity cyclooxygenase inhibition NSAID pharmacology

Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- (etodolac) is a chiral nonsteroidal anti-inflammatory drug (NSAID) marketed as a racemate. It is classified as an acetic acid-derivative NSAID that exhibits preferential cyclooxygenase-2 (COX-2) inhibition with approximately 10-fold selectivity over COX-1 in enzyme assays.

Molecular Formula C22H23NO3
Molecular Weight 349.4 g/mol
CAS No. 103024-44-8
Cat. No. B009034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-
CAS103024-44-8
Synonyms1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
pemedolac
Molecular FormulaC22H23NO3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2
InChIInChI=1S/C22H23NO3/c1-2-25-20(24)13-19-22-21(17-10-6-7-11-18(17)23-22)16(14-26-19)12-15-8-4-3-5-9-15/h3-11,16,19,23H,2,12-14H2,1H3
InChIKeyBUUODSZYUAZDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etodolac (CAS 103024-44-8) – Preferential COX-2 Selective NSAID with Enantiomer-Specific Pharmacokinetics for Differentiated Anti-Inflammatory Research and Procurement


Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- (etodolac) is a chiral nonsteroidal anti-inflammatory drug (NSAID) marketed as a racemate. It is classified as an acetic acid-derivative NSAID that exhibits preferential cyclooxygenase-2 (COX-2) inhibition with approximately 10-fold selectivity over COX-1 in enzyme assays [1]. Unlike most conventional NSAIDs developed before the discovery of COX-2, etodolac consistently demonstrates COX-2 selectivity across multiple assay platforms including isolated enzymes, human dermal fibroblasts, and human whole blood [1]. A distinctive feature of etodolac is its enantioselective pharmacokinetics: the 'inactive' R-enantiomer achieves plasma concentrations approximately 10-fold higher than the pharmacologically active S-enantiomer, a phenomenon unique among chiral NSAIDs [2].

Why Etodolac (CAS 103024-44-8) Cannot Be Interchanged with Other NSAIDs in Scientific and Industrial Applications


NSAIDs within the same chemical class exhibit profoundly different COX-1/COX-2 selectivity profiles, gastrointestinal (GI) safety margins, and pharmacokinetic behaviors that preclude simple interchangeability. Etodolac demonstrates a COX-1/COX-2 IC50 ratio of 179 in human platelet/synovial cell assays, while ibuprofen shows a ratio of 0.86 (COX-1 preferential) and indomethacin 0.30 [1]. These biochemical differences translate into clinically and experimentally meaningful divergence in gastric prostaglandin suppression, mucosal injury scores, and ulcer complication rates [2]. Furthermore, etodolac's unique enantioselective disposition—where the R-enantiomer attains 10-fold higher plasma levels than the S-enantiomer and independently exerts gastroprotective effects—creates a pharmacological profile that cannot be replicated by non-chiral or differently chiral NSAIDs [1][3]. Substituting etodolac with another NSAID without accounting for these parameters risks invalidating experimental reproducibility, compromising safety interpretation, and confounding structure-activity relationship studies.

Etodolac (CAS 103024-44-8) Product-Specific Quantitative Evidence Guide: Differentiated Selectivity, Safety, and Pharmacokinetic Benchmarks Against Comparator NSAIDs


COX-2 Selectivity Ratio: Etodolac Achieves a 179-Fold COX-1/COX-2 IC50 Ratio vs 0.30–0.86 for Conventional NSAIDs in Human Cell-Based Assays

In a direct head-to-head comparison using intact human platelets (COX-1) and interleukin-1β-stimulated human synovial cells (COX-2), etodolac exhibited a COX-1/COX-2 IC50 ratio of 179 (IC50: COX-1 = 122 µM, COX-2 = 0.68 µM), indicating marked preferential COX-2 inhibition [1]. This contrasts sharply with conventional nonselective NSAIDs tested in the identical assay system: ibuprofen (COX-1 IC50 = 3.0 µM, COX-2 IC50 = 3.5 µM; ratio = 0.86), indomethacin (0.013 µM, 0.044 µM; ratio = 0.30), and aspirin (3.2 µM, 26 µM; ratio = 0.12). Diclofenac, while also COX-2 preferential, achieved a ratio of only 38 (0.037 µM, 0.00097 µM). The 179-fold ratio for etodolac exceeds that of diclofenac by approximately 4.7-fold and is diametrically opposite to the COX-1-preferential profile of ibuprofen and indomethacin [1].

COX-2 selectivity cyclooxygenase inhibition NSAID pharmacology in vitro selectivity profiling

Gastrointestinal Microbleeding: Etodolac Causes ≤0.2 mL/Day Excess Blood Loss vs >1.0 mL/Day for Naproxen, Ibuprofen, and Indomethacin

In four independent 7-day microbleeding studies using ⁵¹Cr-erythrocyte labeling methodology in healthy subjects, etodolac (600–1200 mg/day) produced gastrointestinal blood loss comparable to placebo, with the greatest mean daily increase being only 0.2 mL above baseline [1]. In the identical experimental paradigm, naproxen (750 mg/day), ibuprofen (2400 mg/day), and indomethacin (200 mg/day) each caused mean daily blood losses in excess of 1.0 mL/day over baseline, while aspirin (2600 mg/day) produced 4–5 mL/day excess [1]. The difference between etodolac and each comparator was statistically significant (p < 0.05). Additionally, in a 4-week study, etodolac (600 and 1000 mg/day) produced blood loss comparable to placebo and significantly less than piroxicam (20 mg/day) [1].

gastrointestinal safety microbleeding NSAID tolerability preclinical safety pharmacology

Endoscopic Gastric Mucosal Injury: Etodolac Produces Ulcer Area 3.5-Fold Smaller Than Naproxen and Comparable to Placebo at 1 Week

In a 4-week randomized, double-blind, placebo-controlled endoscopic trial in healthy volunteers, etodolac (400 mg b.i.d.) was compared with naproxen (500 mg b.i.d.) and placebo for gastric mucosal injury [1]. At week 1, the mean gastric ulcer area per subject was 2.1 mm² for etodolac versus 7.4 mm² for naproxen (p = 0.06 vs naproxen) and 0.6 mm² for placebo (p = 0.02 vs naproxen) [1]. At week 4, the mean gastric erosion area was 13.9 mm² for etodolac, 58.3 mm² for naproxen, and 29.0 mm² for placebo (p < 0.02 for naproxen vs both etodolac and placebo) [1]. Crucially, gastric mucosal prostaglandin E₂ production was preserved with etodolac treatment (no significant change from baseline) but decreased significantly with naproxen (from 1689 pg/mg protein at week 0 to 479 pg/mg at week 1 and 577 pg/mg at week 4) [1].

gastric mucosal injury endoscopic ulcer score NSAID gastropathy prostaglandin sparing

Real-World Ulcer Complication Rate: Etodolac Reduces Clinically Significant Upper GI Events by 61% vs Naproxen (OR 0.39) in a 16,286-Patient Cohort

A historical cohort analysis of 16,286 veteran patients (5,596 patient-years) compared etodolac with naproxen over a 3-year period for clinically significant upper gastrointestinal (CSUGI) events [1]. In patients not taking concomitant low-dose aspirin, the incidence of CSUGI events was 0.24% for etodolac versus 0.78% for naproxen, corresponding to an odds ratio of 0.39 (95% CI: 0.20–0.76; p = 0.006) [1]. This represents a 61% relative risk reduction. In the NSAID-naive subset, the CSUGI event incidence was 0.24% for etodolac versus 0.99% for naproxen, yielding a 76% relative risk reduction [1]. Notably, concomitant low-dose aspirin increased event rates 9-fold with etodolac versus 2-fold with naproxen, negating etodolac's GI safety advantage [1]. The decrease in ulcer complications with etodolac was reported to be as large as or larger than decreases observed in earlier studies with branded COX-2 selective agents celecoxib and rofecoxib [1].

upper gastrointestinal events ulcer complications pharmacovigilance real-world evidence COX-2 selective NSAID outcomes

Enantiomer-Specific Pharmacodynamics: R-Etodolac Exerts Gastroprotective Effects While S-Etodolac Mediates COX-2-Dependent Anti-Inflammatory Activity—A Division of Labor Unique Among Chiral NSAIDs

Etodolac is administered as a racemate (50:50 R/S), but the two enantiomers exhibit profoundly divergent pharmacological activities. S-etodolac is responsible for COX-2 inhibition and the anti-inflammatory effects, including suppression of paw swelling in adjuvant-induced arthritic rats [1]. In contrast, R-etodolac shows no COX inhibitory activity and no ulcerogenic activity; instead, it demonstrates gastroprotective effects against HCl/ethanol-induced gastric damage in rats [1]. At high doses in rats, racemic etodolac produced a significantly lower gastric lesion index than an equivalent dose of S-etodolac alone, confirming that the R-enantiomer actively attenuates gastric toxicity [1]. Pharmacokinetically, plasma concentrations of R-etodolac are approximately 10-fold higher than those of S-etodolac, a phenomenon unique among chiral NSAIDs and attributable to stereoselective protein binding and distribution [2]. Additionally, R-etodolac has been identified as a more potent inhibitor of Wnt/β-catenin signaling than S-etodolac, as demonstrated by TOPflash reporter assays and colony-forming efficiency assays in cultivated limbal stem epithelial cells [3].

chiral pharmacology enantiomer-specific effects gastroprotection Wnt signaling drug stereochemistry

Etodolac (CAS 103024-44-8) Best Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


Tool Compound for COX-2 Versus COX-1 Pathway Dissection in Human Cell-Based Inflammation Models

Etodolac's COX-1/COX-2 IC50 ratio of 179 in human platelets and synovial cells—contrasting with ratios of 0.30–0.86 for indomethacin and ibuprofen—enables its use as a preferential COX-2 inhibitor reference standard [1]. Researchers designing experiments to dissect the relative contributions of COX-1 and COX-2 to prostaglandin-mediated inflammatory signaling can employ etodolac alongside a COX-1-preferential NSAID (e.g., indomethacin) or a highly selective COX-2 inhibitor (e.g., NS-398, COX-1/COX-2 ratio = 1263) to establish a selectivity gradient, with etodolac occupying the intermediate preferential COX-2 position validated by quantitative human cell data [1].

GI-Sparing Reference Compound for Preclinical Gastropathy and Mucosal Prostaglandin Studies

The convergent evidence from endoscopic trials (ulcer area 2.1 mm² for etodolac vs 7.4 mm² for naproxen), microbleeding studies (≤0.2 mL/day vs >1.0 mL/day for naproxen/ibuprofen/indomethacin), and prostaglandin preservation data (no significant PGE₂ suppression with etodolac vs ~72% suppression with naproxen) establishes etodolac as a validated GI-sparing NSAID comparator [2][3]. Investigators evaluating novel anti-inflammatory agents for gastric safety can use etodolac as a benchmark that reproducibly produces placebo-level gastric injury scores, providing a meaningful efficacy-to-GI-safety therapeutic index reference point [2][3].

Enantiomer-Specific Pharmacological Tool for Studying Chiral Drug Disposition and COX-Independent NSAID Mechanisms

The unique pharmacokinetic phenomenon wherein R-etodolac plasma concentrations exceed those of S-etodolac by approximately 10-fold, combined with the functional dichotomy where S-etodolac mediates COX-2 inhibition and R-etodolac confers gastroprotection plus Wnt pathway inhibition, makes etodolac racemate and its isolated enantiomers indispensable tools for stereoselective pharmacology research [4]. This system is particularly suited for studying how chirality influences drug distribution, target engagement, and off-target effects within the NSAID class, as well as for investigating COX-independent mechanisms of NSAID action including Wnt/β-catenin signaling modulation [4][5].

Clinical Outcomes Research and Pharmacovigilance Comparator for GI Safety Endpoint Studies

The real-world evidence demonstrating a 61% reduction in CSUGI events (0.24% vs 0.78%, OR 0.39, p = 0.006) for etodolac versus naproxen in a 16,286-patient cohort provides a quantitative benchmark for designing and interpreting GI-safety-focused clinical studies [6]. Organizations conducting pharmacovigilance analyses, retrospective claims database studies, or prospective comparative effectiveness research on NSAID safety can use etodolac's documented event rate as a calibrated reference for COX-2-preferential NSAIDs, particularly when comparing against nonselective NSAIDs or when evaluating the impact of concomitant aspirin on GI outcomes [6].

Quote Request

Request a Quote for Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.